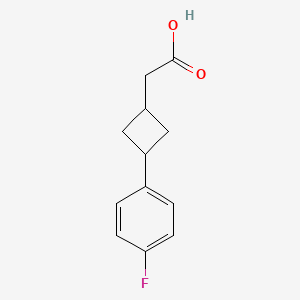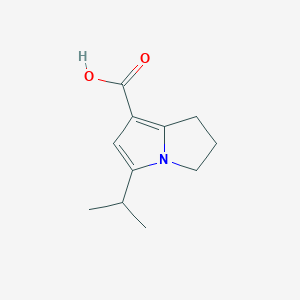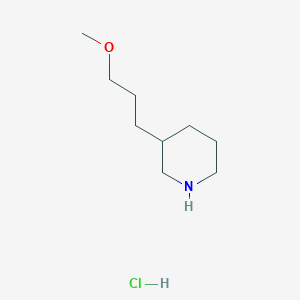
3-(3-Methoxypropyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxypropyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxypropyl group attached to the piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)piperidine hydrochloride typically involves the reaction of 3-methoxypropylamine with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity starting materials and advanced equipment. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also involve the use of automated systems for monitoring and controlling reaction parameters to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxypropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxypropyl)piperidine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving biological systems and processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxypropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Methoxypropoxy)piperidine hydrochloride
- 4-(2-Methoxyethyl)piperidine
- 1-(3-Methoxybenzyl)piperazine dihydrochloride
Uniqueness
3-(3-Methoxypropyl)piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C9H20ClNO |
|---|---|
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
3-(3-methoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-11-7-3-5-9-4-2-6-10-8-9;/h9-10H,2-8H2,1H3;1H |
InChI-Schlüssel |
VFTKNXUXUCMFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC1CCCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13328028.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B13328034.png)
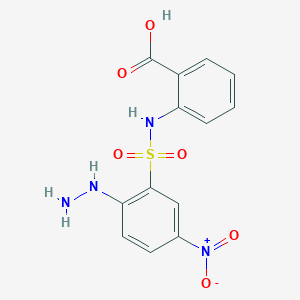
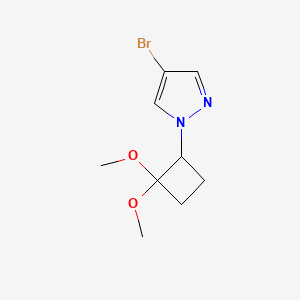
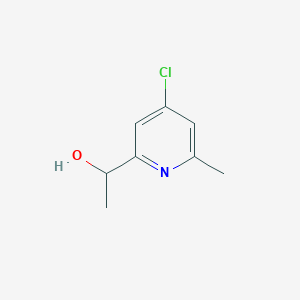

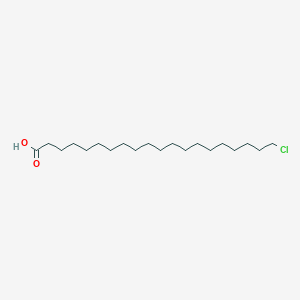
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)

![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
